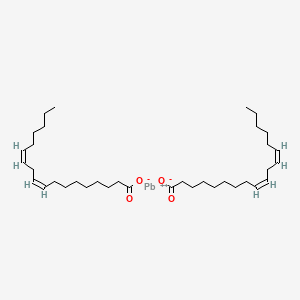

Lead dilinoleate

Beschreibung

Lead dilinoleate (CAS 33627-12-2) is a lead(II) salt of dilinoleic acid, a compound formed by the reaction of lead with linoleic acid derivatives. It is categorized as a non-essential metal compound and is subject to strict regulatory restrictions due to lead's inherent toxicity. For instance, its permissible concentration in products is capped at 0.1% under global chemical regulations .

Eigenschaften

CAS-Nummer |

33627-12-2 |

|---|---|

Molekularformel |

C36H62O4Pb |

Molekulargewicht |

766 g/mol |

IUPAC-Name |

lead(2+);(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/2C18H32O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |

InChI-Schlüssel |

DGTMIDXVFLADCI-GRVYQHKQSA-L |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Pb+2] |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Pb+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead dilinoleate can be synthesized through the reaction of lead(II) acetate with dilinoleic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows: [ \text{Pb(CH}3\text{COO)}2 + 2 \text{C}{18}\text{H}{32}\text{O}2 \rightarrow \text{Pb(C}{18}\text{H}_{32}\text{O}_2)_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity. The product is then purified through filtration and recrystallization processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents. This can lead to the formation of lead oxides and other degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of lead metal and linoleic acid derivatives.

Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions, forming new metal dilinoleates.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Metal salts such as zinc chloride, copper sulfate.

Major Products Formed:

Oxidation: Lead oxides (PbO, PbO2) and oxidized linoleic acid derivatives.

Reduction: Lead metal and reduced linoleic acid derivatives.

Substitution: New metal dilinoleates (e.g., zinc dilinoleate, copper dilinoleate).

Wissenschaftliche Forschungsanwendungen

Bleidilinoleat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Bleiverbindungen und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, insbesondere im Zusammenhang mit Bleitoxicität und seinen Auswirkungen auf zelluläre Prozesse.

Medizin: Untersucht auf seinen potenziellen Einsatz in der medizinischen Bildgebung und als Kontrastmittel aufgrund seines Schwermetallgehalts.

Industrie: Wird weit verbreitet bei der Herstellung von Schmierstoffen, Beschichtungen und als Stabilisator in Kunststoffen und Gummi eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den Bleidilinoleat seine Wirkungen entfaltet, erfolgt hauptsächlich durch seine Wechselwirkung mit zellulären Komponenten. Bleikationen können an Proteine, Enzyme und Nukleinsäuren binden und so ihre normale Funktion stören. Dies kann zu oxidativem Stress, Hemmung der Enzymaktivität und Beeinträchtigung der zellulären Signalwege führen. Zu den molekularen Zielen gehören Thiolgruppen in Proteinen, die besonders anfällig für die Bleibindung sind.

Ähnliche Verbindungen:

Bleistearat: Ein weiteres Bleisalz einer Fettsäure, das in ähnlichen Anwendungen eingesetzt wird, aber andere physikalische Eigenschaften besitzt.

Bleioleat: Ähnlich wie Bleidilinoleat, jedoch aus Ölsäure gewonnen, mit unterschiedlichen chemischen und physikalischen Eigenschaften.

Zinkleilinoleat: Eine ungiftige Alternative zu Bleidilinoleat, die in ähnlichen industriellen Anwendungen eingesetzt wird.

Einzigartigkeit: Bleidilinoleat ist einzigartig durch seine spezifische Kombination aus Blei und Dilinolsäure, die ihm besondere chemische Eigenschaften wie hohe thermische Stabilität und spezifische Reaktivitätsmuster verleiht. Seine Anwendungen in industriellen Umgebungen werden durch diese einzigartigen Eigenschaften bestimmt, wodurch es zu einer wertvollen Verbindung in verschiedenen Herstellungsprozessen wird.

Wirkmechanismus

The mechanism by which lead dilinoleate exerts its effects is primarily through its interaction with cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The molecular targets include thiol groups in proteins, which are particularly susceptible to lead binding.

Vergleich Mit ähnlichen Verbindungen

Dialkyl Dimer Dilinoleates (e.g., Diisopropyl Dimer Dilinoleate)

Structural Differences :

- Lead dilinoleate: A metal carboxylate with lead(II) coordinated to two linoleate anions.

- Dialkyl dimer dilinoleates: Esters formed by reacting dimerized linoleic acid with alcohols (e.g., isostearyl, isopropyl). These lack heavy metals and have branched alkyl chains .

Functional Differences :

- Applications: this compound: No reported use in consumer products due to toxicity. Dialkyl dimer dilinoleates: Widely used in cosmetics (e.g., lipsticks, foundations) as emollients and skin conditioners at concentrations up to 53% .

- Safety Profile: this compound: Restricted due to systemic toxicity risks, including neurotoxicity and reproductive harm . Dialkyl dimer dilinoleates: Deemed safe by the Cosmetic Ingredient Review (CIR) Expert Panel.

Glycerin 1,3-Dilinoleate

Structural Differences :

- A glycerol ester with linoleic acid at positions 1 and 3, contrasting with this compound’s inorganic coordination.

Functional Differences :

- Applications: Found naturally in plants (e.g., Codonopsis nervosa) and used in pharmaceuticals for lipid-based formulations .

- Safety: Biodegradable and non-toxic, unlike this compound .

Performance and Regulatory Comparison

Table 1: Key Properties of this compound vs. Dialkyl Dimer Dilinoleates

Table 2: Regulatory Status

| Compound | Regulatory Restrictions | Key References |

|---|---|---|

| This compound | Banned/restricted in consumer products (0.1% limit) | |

| Dialkyl dimer dilinoleates | Approved for cosmetic use (CIR, EU compliant) |

Mechanistic Insights

- In contrast, dialkyl dimer dilinoleates’ high hydrophobicity (logP 17.7) confines them to the skin surface, minimizing bioavailability .

- Environmental Impact : Lead compounds persist in ecosystems and bioaccumulate, whereas dialkyl esters are metabolized or hydrolyzed into benign components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.